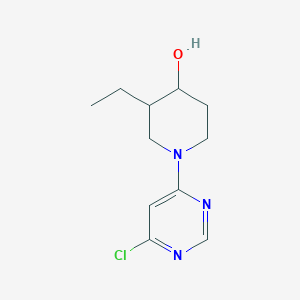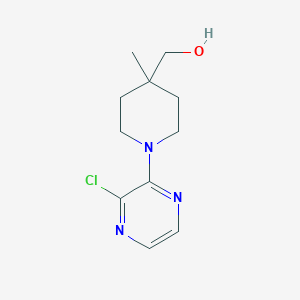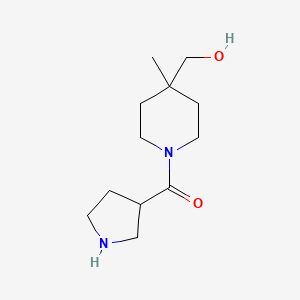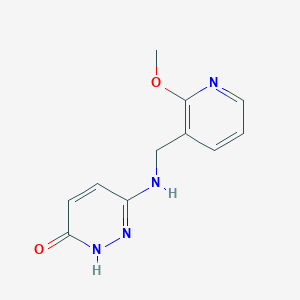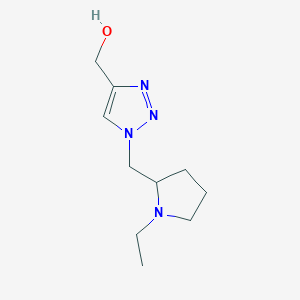
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
The compound (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a triazole ring, another five-membered ring but with two nitrogen atoms . The molecule also contains an ethyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its two heterocyclic rings (pyrrolidine and triazole), along with the ethyl and methanol groups . The presence of these groups and rings contributes to the compound’s three-dimensional structure and its chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrrolidine and triazole rings, as well as the ethyl and methanol groups, could potentially undergo various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, its boiling point, density, and refractive index would depend on the nature and arrangement of its constituent atoms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound is part of the 1,2,4-triazoles group, known for their significant biological activities. These activities are attributed to factors like hydrogen bonding, solubility, dipole character, and rigidity. 1,2,4-triazoles are central in clinical drugs for various treatments, indicating the potential medical relevance of the compound (Prasad et al., 2021).
Catalyst Applications
- Triazolylmethanol compounds, such as the one mentioned, are used in catalysts for chemical reactions like Huisgen 1,3-dipolar cycloadditions. These catalysts facilitate reactions in water or under neat conditions, showcasing the compound's versatility in chemical synthesis (Ozcubukcu et al., 2009).
Anticancer Research
- Derivatives of 1,2,3-triazole, a class to which the given compound belongs, have been synthesized and evaluated for their anticancer activities. This suggests potential applications in developing novel anticancer agents (Dong et al., 2017).
Crystal Structure Analysis
- The crystal structures of compounds in the 1,2,3-triazole family have been extensively studied, providing insights into their molecular conformation and potential applications in drug design and other areas of chemical research (Gonzaga et al., 2016).
Solvatochromic Studies
- The solvatochromic properties of triazolyl compounds have been examined in various solvent mixtures, which is significant for understanding their interactions and stability in different chemical environments (Dorohoi et al., 2021).
Corrosion Inhibition
- Some triazolylmethanol derivatives have been investigated as corrosion inhibitors for metals in acidic environments. This highlights their potential use in industrial applications, particularly in protecting metals from corrosion (Ma et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also be conducted to better understand its physical and chemical properties, as well as its safety profile .
Eigenschaften
IUPAC Name |
[1-[(1-ethylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMJTAQXHLFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








